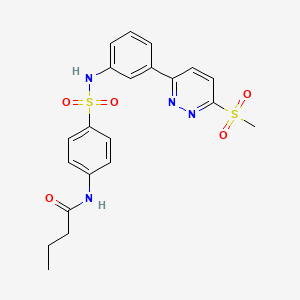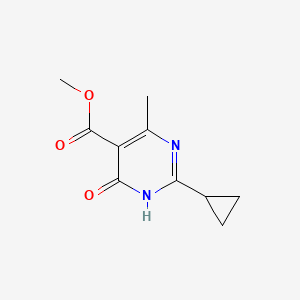![molecular formula C23H22O6 B2909509 Ethyl 4-[7-(3-methylbut-2-enoxy)-4-oxochromen-3-yl]oxybenzoate CAS No. 858764-20-2](/img/structure/B2909509.png)
Ethyl 4-[7-(3-methylbut-2-enoxy)-4-oxochromen-3-yl]oxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[7-(3-methylbut-2-enoxy)-4-oxochromen-3-yl]oxybenzoate is a chemical compound that belongs to the class of coumarin derivatives. It has been widely used in scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of Ethyl 4-[7-(3-methylbut-2-enoxy)-4-oxochromen-3-yl]oxybenzoate is not fully understood. However, it is believed to interact with biomolecules such as proteins, DNA, and RNA through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π interactions.
Biochemical and Physiological Effects:
Ethyl 4-[7-(3-methylbut-2-enoxy)-4-oxochromen-3-yl]oxybenzoate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for neurotransmission.
Advantages and Limitations for Lab Experiments
The advantages of using Ethyl 4-[7-(3-methylbut-2-enoxy)-4-oxochromen-3-yl]oxybenzoate in lab experiments include its high fluorescence intensity, its ability to detect biomolecules with high sensitivity, and its potential applications in photodynamic therapy and organic synthesis. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are many future directions for the research and development of Ethyl 4-[7-(3-methylbut-2-enoxy)-4-oxochromen-3-yl]oxybenzoate. Some potential directions include the development of new fluorescent probes for the detection of biomolecules, the optimization of photodynamic therapy for cancer treatment, and the development of new metal-based catalysts for organic synthesis. Additionally, further research is needed to fully understand the mechanism of action of Ethyl 4-[7-(3-methylbut-2-enoxy)-4-oxochromen-3-yl]oxybenzoate and to determine its potential applications in other fields.
Synthesis Methods
The synthesis of Ethyl 4-[7-(3-methylbut-2-enoxy)-4-oxochromen-3-yl]oxybenzoate can be achieved through a multi-step process. The first step involves the synthesis of 4-hydroxycoumarin, which is then converted into 4-chlorocoumarin. The second step involves the reaction of 4-chlorocoumarin with 3-methyl-2-buten-1-ol to form 7-(3-methylbut-2-enoxy)-4-chlorocoumarin. The final step involves the reaction of 7-(3-methylbut-2-enoxy)-4-chlorocoumarin with ethyl 4-hydroxybenzoate to form Ethyl 4-[7-(3-methylbut-2-enoxy)-4-oxochromen-3-yl]oxybenzoate.
Scientific Research Applications
Ethyl 4-[7-(3-methylbut-2-enoxy)-4-oxochromen-3-yl]oxybenzoate has been extensively used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for the detection of proteins, DNA, and RNA. It has also been used as a photosensitizer for photodynamic therapy in cancer treatment. Additionally, it has been used as a ligand for the development of metal-based catalysts for organic synthesis.
properties
IUPAC Name |
ethyl 4-[7-(3-methylbut-2-enoxy)-4-oxochromen-3-yl]oxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O6/c1-4-26-23(25)16-5-7-17(8-6-16)29-21-14-28-20-13-18(27-12-11-15(2)3)9-10-19(20)22(21)24/h5-11,13-14H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTKGBFHQXMAPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC=C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[7-(3-methylbut-2-enoxy)-4-oxochromen-3-yl]oxybenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(3-methylmorpholin-4-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2909428.png)
![N-(4-methylbenzyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2909430.png)



![N-(3,4-dichlorophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2909436.png)
![cyclopropyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2909437.png)
![3-Amino-N-[[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-2-yl]methyl]propanamide;hydrochloride](/img/structure/B2909438.png)

![6-methyl-N-(4-methylphenyl)-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2909441.png)
![7-benzoyl-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2909442.png)

